6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione
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Overview
Description
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted acridines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to cell death in cancer cells. The compound also targets specific enzymes involved in bacterial cell wall synthesis, making it effective against certain bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
Proflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Amsacrine: An anticancer drug that intercalates DNA and inhibits topoisomerase II.
Uniqueness
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is unique due to its specific bromine and amino substitutions, which enhance its biological activity and specificity compared to other acridine derivatives .
Properties
CAS No. |
88191-99-5 |
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Molecular Formula |
C21H10Br2N2O3 |
Molecular Weight |
498.1 g/mol |
IUPAC Name |
6-amino-10,12-dibromo-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C21H10Br2N2O3/c22-8-5-11-17(13(23)6-8)25-18-12(19(11)26)7-14(24)15-16(18)21(28)10-4-2-1-3-9(10)20(15)27/h1-7H,24H2,(H,25,26) |
InChI Key |
MFBBMLNSRHLSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5Br)Br)N |
Origin of Product |
United States |
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